molecular formula C18H27N3O4S B367219 [1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone CAS No. 524675-44-3

[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone

Cat. No.: B367219
CAS No.: 524675-44-3
M. Wt: 381.5g/mol
InChI Key: JNFYKODINBDONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with a methoxyphenylsulfonyl group and a carbonyl group, as well as a piperazine ring with a methyl substitution

Preparation Methods

The synthesis of [1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is synthesized and functionalized with a methoxyphenylsulfonyl group.

    Introduction of the carbonyl group: The carbonyl group is introduced through a reaction with a suitable carbonylating agent.

    Formation of the piperazine ring: The piperazine ring is then formed and methylated to obtain the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and piperazine rings, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone can be compared with similar compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]piperidine: This compound lacks the piperazine ring and methyl substitution, making it less complex.

    4-Methylpiperazine: This compound lacks the piperidine ring and methoxyphenylsulfonyl group, making it simpler in structure.

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

CAS No.

524675-44-3

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5g/mol

IUPAC Name

[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H27N3O4S/c1-19-10-12-20(13-11-19)18(22)15-4-3-9-21(14-15)26(23,24)17-7-5-16(25-2)6-8-17/h5-8,15H,3-4,9-14H2,1-2H3

InChI Key

JNFYKODINBDONU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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